molecular formula C17H23N3O2S2 B2572252 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034486-35-4

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2572252
CAS No.: 2034486-35-4
M. Wt: 365.51
InChI Key: KKVSLQSPAUGXLD-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O2S2 and its molecular weight is 365.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Compounds containing sulfonamido moieties, similar to N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide, have been synthesized and evaluated for their antibacterial activities. Research indicates that these compounds show promise as antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds incorporating a sulfonamido moiety and tested them for antibacterial activity, finding some to have high activities Azab, Youssef, & El-Bordany, 2013.

Additionally, Darwish et al. (2014) synthesized new heterocyclic compounds with a sulfamoyl moiety, aiming to use them as antimicrobial agents. They found that these compounds showed promising antibacterial and antifungal activities Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.

Anticancer Applications

Research has also explored the potential of similar compounds in cancer treatment. Debbabi et al. (2016) synthesized novel heterocyclic sulfonamides and evaluated them as anti-breast cancer agents. They found that some compounds were more active than reference drugs, indicating potential for anticancer applications Debbabi, Al-Harbi, Al-Saidi, Aljuhani, Abd El-Gilil, & Bashandy, 2016.

Anticonvulsant and Carbonic Anhydrase Inhibitory Activities

Compounds with a sulfonamide moiety have been synthesized for potential anticonvulsant applications. Farag et al. (2012) reported that some synthesized compounds exhibited significant anticonvulsive effects, suggesting a potential use in treating convulsions Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012. In addition, Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and found that they showed superior carbonic anhydrase inhibitory activity compared to the reference compound Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016.

Properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-19-16-9-4-8-14(16)15(18-19)12-20(13-6-2-3-7-13)24(21,22)17-10-5-11-23-17/h5,10-11,13H,2-4,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVSLQSPAUGXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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